![molecular formula C10H13ClN2O B1273586 4-[(6-Chloropyridin-3-yl)methyl]morpholine CAS No. 311774-34-2](/img/structure/B1273586.png)
4-[(6-Chloropyridin-3-yl)methyl]morpholine
Overview
Description
“4-[(6-Chloropyridin-3-yl)methyl]morpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular formula of C10H13ClN2O and a molecular weight of 212.68 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)methyl]morpholine .
Molecular Structure Analysis
The InChI code for “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form, purity, and other properties of “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may vary depending on the supplier . For more specific information, it would be best to refer to the product documentation provided by the supplier.Scientific Research Applications
Chemical Properties
“4-[(6-Chloropyridin-3-yl)methyl]morpholine” is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . It is typically in solid form .
Safety Information
This compound is classified as an irritant, which means it may cause skin irritation or serious eye irritation . Therefore, it’s important to handle it with care, using protective clothing and eye/face protection .
Synthesis and Antifungal Activities
There is some evidence that compounds similar to “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may have antifungal properties . However, more research is needed to confirm this and to understand the specific mechanisms involved.
Crystal Structure
The crystal structure of compounds containing the “4-[(6-Chloropyridin-3-yl)methyl]morpholine” group has been studied . Understanding the crystal structure can provide valuable insights into the physical properties and potential applications of the compound.
Safety and Hazards
The safety information available indicates that “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may be a hazard and that appropriate precautions should be taken when handling it . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Mechanism of Action
Target of Action
The primary target of 4-[(6-Chloropyridin-3-yl)methyl]morpholine is cancer cells . The compound selectively binds to these cells, inhibiting their proliferation .
Mode of Action
4-[(6-Chloropyridin-3-yl)methyl]morpholine exerts its anti-tumor effect by selectively binding to cancer cells and inhibiting their proliferation
Pharmacokinetics
The compound is soluble in many organic solvents , which may influence its bioavailability.
Result of Action
The primary result of the action of 4-[(6-Chloropyridin-3-yl)methyl]morpholine is the inhibition of cancer cell proliferation . By selectively binding to these cells, the compound prevents their growth and division, thereby exerting its anti-tumor effect .
Action Environment
The action, efficacy, and stability of 4-[(6-Chloropyridin-3-yl)methyl]morpholine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and airtight container, avoiding contact with oxygen, strong acid, and strong alkali . Furthermore, the compound is sensitive and should be handled with care to avoid contact with skin, eyes, and the respiratory tract .
properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCJTJHZSXKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394259 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyridin-3-yl)methyl]morpholine | |
CAS RN |
311774-34-2 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.